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Introduction

Bufexamac is a topical non-steroidal anti-inflammatory drug (NSAID) that has been used in
creams and ointments to treat various skin conditions like eczema and dermatitis.[1][2][3]
Despite its intended therapeutic effects, bufexamac has been identified as a significant contact
allergen, with a high rate of inducing allergic contact dermatitis (ACD), an adverse reaction that
can be indistinguishable from the condition it is meant to treat.[1][2][4] Due to its high
sensitization potential, bufexamac has been withdrawn from the market in several regions,
including the European Union, Japan, and Australia.[2]

The assessment of a chemical's potential to cause skin sensitization is a critical step in drug
development and chemical safety assessment. This process relies on understanding the
underlying biological mechanisms, which are described by the Adverse Outcome Pathway
(AOP) for skin sensitization. The AOP outlines a sequence of key events (KEs) from the initial
molecular interaction with the chemical to the adverse outcome of ACD.[5] This document
provides detailed protocols for both in vivo and in vitro methods to assess the sensitization
potential of substances like bufexamac, aligned with the key events of the AOP.

The Adverse Outcome Pathway (AOP) for Skin Sensitization
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The AOP for skin sensitization provides a framework for understanding how a chemical
sensitizer leads to ACD. It consists of four main key events:

» KE1: Covalent Binding to Proteins (Haptenation): The chemically reactive substance
(hapten) penetrates the stratum corneum and covalently binds to skin proteins.

o KE2: Keratinocyte Activation: The hapten-protein complexes cause stress signals in
keratinocytes, leading to the activation of inflammatory and cytoprotective pathways, such as
the Keapl1-Nrf2-ARE pathway.[6][7]

o KES3: Dendritic Cell Activation: Dendritic cells (DCs) are activated by the inflammatory signals
from keratinocytes and upon uptake of haptenated proteins. Activated DCs upregulate co-
stimulatory molecules (e.g., CD54, CD86) and migrate from the epidermis to the draining
lymph nodes.[8][9][10]

o KE4: T-Cell Activation and Proliferation: In the lymph nodes, activated DCs present the
hapten-peptide antigens to naive T-cells, leading to their activation and clonal expansion
(proliferation).[8] This establishes immunological memory, priming the individual for a more
robust response upon re-exposure.

Adverse Outcome Pathway (AOP) for Skin Sensitization
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Figure 1: The Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental Protocols

The following protocols describe established in vivo and in vitro methods for assessing skin
sensitization potential, targeting different key events of the AOP.
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In Vivo Assessment: Murine Local Lymph Node Assay
(LLNA)

The LLNA is the traditional in vivo method for assessing skin sensitization potential and
addresses Key Event 4 (T-Cell Proliferation). It measures the proliferation of lymphocytes in the
auricular lymph nodes draining the site of chemical application.[11][12]

Principle: Sensitizing chemicals induce a dose-dependent proliferation of T-cells in the draining
lymph nodes. This proliferation is quantified by measuring the incorporation of a radiolabeled
nucleoside (e.g., 3H-Thymidine) into the DNA of dividing cells. A Stimulation Index (Sl) is
calculated by comparing the proliferation in treated mice to vehicle-treated controls. An Sl of 3
or greater is considered a positive result.[11][12]

Detailed Methodology:

e Animals: Use female CBA/J mice, 8-12 weeks old.[13] Group animals with 4-5 mice per dose
group and a concurrent vehicle control group.

e Vehicle Selection: Select a suitable vehicle that solubilizes or suspends the test substance
and does not cause significant irritation. Recommended vehicles include acetone/olive oil
(4:1), acetone, dimethylformamide (DMF), and propylene glycol.[14]

e Dose and Concentration Selection: Select at least three concentrations of the test substance
(e.g., 25%, 50%, 100%) plus a vehicle-only control.[14] The maximum concentration should
be the highest achievable without causing excessive local irritation or systemic toxicity.[11]

e Application: On Day 1, 2, and 3, apply 25 pL of the test substance solution or vehicle to the
dorsum of each ear of the mice.[13]

¢ Proliferation Measurement:

o On Day 6, inject all mice intravenously via the tail vein with 250 pL of sterile phosphate-
buffered saline (PBS) containing 20 uCi of 3H-methyl thymidine.[11][13]

o Five hours after injection, humanely euthanize the mice.

o Lymph Node Excision and Cell Preparation:
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o Carefully dissect the draining auricular lymph nodes from both ears of each mouse.

o Pool the lymph nodes for each mouse and prepare a single-cell suspension by gentle
mechanical disaggregation through a 200-micron stainless steel mesh.

o Wash the cells twice with an excess of PBS.

o Resuspend the cell pellet in 1 mL of 5% trichloroacetic acid (TCA) and incubate overnight
at 4°C to precipitate the DNA.

e Quantification:
o Pellet the precipitated DNA via centrifugation.

o Resuspend the pellet in 1 mL of 5% TCA and transfer it to a scintillation vial containing 10
mL of scintillation fluid.

o Measure the 3H-thymidine incorporation using a (-scintillation counter. The results are
expressed as disintegrations per minute (DPM) per mouse.

o Data Analysis and Interpretation:

o Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the
treated group by the mean DPM of the vehicle control group.

o Atest substance is classified as a sensitizer if the Sl is = 3 at one or more concentrations.
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Figure 2: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).
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In Vitro Assessment: Non-Animal Alternatives

In line with the 3Rs principles (Replacement, Reduction, Refinement), several in vitro assays
have been developed and validated. These assays target the initial key events in the AOP and
are often used in an integrated testing strategy.

This assay addresses Key Event 2 (Keratinocyte Activation) by measuring the activation of the
Keapl-Nrf2-ARE cytoprotective pathway.[6][15]

Principle: Skin sensitizers, many of which are electrophiles, induce oxidative stress in
keratinocytes. This leads to the activation of the transcription factor Nrf2, which binds to the
Antioxidant Response Element (ARE) in the promoter region of cytoprotective genes. The
KeratinoSens™ assay uses a modified human keratinocyte cell line (HaCaT) that contains a
luciferase reporter gene under the control of an ARE element. Activation of the pathway results
in the expression of luciferase, which is quantified by luminescence.[7][16][17]

Detailed Methodology:

e Cell Line and Culture: Use the KeratinoSens™ cell line. Culture cells in appropriate media
and maintain in a humidified incubator at 37°C and 5% CO..

o Cell Plating: Seed cells into 96-well plates and incubate for 24 hours.
o Test Chemical Preparation and Exposure:
o Prepare a stock solution of bufexamac in a suitable solvent (e.g., DMSO).

o Perform a serial dilution to obtain 12 test concentrations, typically ranging from 0.98 to
2000 pM.[15]

o Expose the cells in triplicate to each concentration for 48 hours.[16] Include vehicle
controls and a positive control (e.g., cinnamic aldehyde).[17]

 Luciferase Activity Measurement: After the 48-hour incubation, lyse the cells and add a
luciferin substrate. Measure the light output using a luminometer.[16]

» Cell Viability Assessment: In a parallel plate, assess cell viability using a cytotoxicity assay
such as the MTT assay to ensure that luciferase induction is not due to cellular stress or

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://joint-research-centre.ec.europa.eu/projects-and-activities/reference-and-measurement/european-union-reference-laboratories/eu-reference-laboratory-alternatives-animal-testing-eurl-ecvam/alternative-methods-toxicity-testing/validated-test-methods-health-effects/skin-sensitisation/skin_en
https://cdnmedia.eurofins.com/european-east/media/2849697/eurofins-munich_keratinosens.pdf
https://tsar.jrc.ec.europa.eu/test-method/tm2010-03
https://www.creativebiomart.net/keratinosens-tm-assay.htm
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/toxicology/skin-sensitization/keratinosens-skin-sensitisation
https://www.benchchem.com/product/b1668035?utm_src=pdf-body
https://cdnmedia.eurofins.com/european-east/media/2849697/eurofins-munich_keratinosens.pdf
https://www.creativebiomart.net/keratinosens-tm-assay.htm
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/toxicology/skin-sensitization/keratinosens-skin-sensitisation
https://www.creativebiomart.net/keratinosens-tm-assay.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

death.[15]

o Data Analysis and Interpretation:

o Calculate the fold induction of luciferase activity relative to the vehicle control for each
concentration.

o Determine the cell viability for each concentration.
o The test chemical is classified as a sensitizer if:

» The luciferase induction is statistically significant and exceeds a 1.5-fold threshold (Imax
> 1.5).

» This induction occurs at a concentration where cell viability is greater than 70%.

» The EC1.5 value (the concentration required to induce a 1.5-fold increase in luciferase
activity) can be calculated and used for potency assessment.[16]

This assay addresses Key Event 3 (Dendritic Cell Activation).

Principle: The h-CLAT uses the THP-1 human monocytic leukemia cell line as a surrogate for
dendritic cells.[18] It quantifies changes in the expression of cell surface markers CD86 and
CD54 following a 24-hour exposure to a test chemical. Upregulation of these markers is
indicative of dendritic cell activation, a key step in the induction of an immune response.[10]

Detailed Methodology:

e Cell Line and Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10%
FBS and 0.05 mM 2-mercaptoethanol in a humidified incubator at 37°C and 5% COa.

o Dose-Finding Assay: First, perform a cytotoxicity assay (e.g., propidium iodide staining) to
determine the concentration of the test chemical that results in 75% cell viability (CV75). This
value is used to set the concentrations for the main experiment.[10]

o Test Chemical Exposure:

o Adjust cell density and plate into 24-well plates.
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o Expose cells for 24 hours to eight concentrations of the test chemical, selected based on
the CV75 value.[10][19] Include vehicle controls and positive controls (e.g., 2,4-
dinitrochlorobenzene, nickel sulfate).[18]

o Cell Staining:
o After incubation, harvest and wash the cells.

o Stain the cells with fluorescently-labeled monoclonal antibodies specific for CD86 and
CD54. An appropriate isotype control should be used.

o Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression
of CD86 and CD54.[18] Data are collected as the mean fluorescence intensity (MFI).

o Data Analysis and Interpretation:

o Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 at each
concentration. RFI = [MFI of treated cells / MFI of vehicle control cells] x 100.

o The test chemical is classified as a sensitizer if, in at least two of three independent
experiments, the RFI for CD86 is = 150% or the RFI for CD54 is = 200% at a
concentration with >50% cell viability.[20]
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Integrated In Vitro Testing Strategy
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Figure 3: Workflow for an integrated in vitro testing strategy.

Signaling Pathway: Keap1-Nrf2-ARE Activation

The KeratinoSens™ assay is based on the well-characterized Keapl-Nrf2-ARE signaling
pathway, a major regulator of cellular responses to oxidative and electrophilic stress.[6][7]

» Under normal conditions: The transcription factor Nrf2 is held in the cytoplasm by its inhibitor,
Keapl, which facilitates its continuous degradation.

o Upon exposure to a sensitizer: Electrophilic chemicals like skin sensitizers can modify
reactive cysteine residues on Keapl. This conformational change prevents Keapl from
binding to Nrf2.

o Nrf2 Activation: Stabilized Nrf2 translocates into the nucleus, where it binds to the
Antioxidant Response Element (ARE) sequence in the promoter region of target genes.

o Gene Expression: This binding initiates the transcription of over 200 cytoprotective genes,
including those involved in detoxification and antioxidant defense. In the KeratinoSens™
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assay, it also drives the expression of the luciferase reporter gene, providing a measurable
output.
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Figure 4: The Keapl-Nrf2-ARE signaling pathway activated by sensitizers.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison and

interpretation.

Table 1. Summary of Experimental Protocols for Sensitization Assessment

Parameter

Murine Local
Lymph Node Assay
(LLNA)

KeratinoSens™
Assay

Human Cell Line
Activation Test (h-
CLAT)

AOP Key Event

KE4: T-Cell

Proliferation

KE2: Keratinocyte

Activation

KE3: Dendritic Cell

Activation

Model System

CBA/J Mouse

KeratinoSens™ Cell
Line (HaCaT)

THP-1 Cell Line

(Human Monocyte)

o ) CD86 & CD54
) ) 3H-Thymidine Luciferase Gene )
Primary Endpoint ) ) Surface Expression
Incorporation (DPM) Induction
(RFI)
Exposure Duration 3 days (topical) 48 hours 24 hours

Positive Result

Stimulation Index (SI)
>3

Luciferase Induction >
1.5-fold

RFI CD86 = 150% or
RFI CD54 = 200%

Table 2: Summary of Clinical Patch Test Data for Bufexamac
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. Percentage with
] Number of Patients o ]
Study Population Positive Reaction Reference
Tested
to Bufexamac

Unselected Eczema

) 500 4.0% [4]
Patients
German Dermatology
39,392 1.4% [1]
Network (IVDK)
Patients Tested with
141 5.7% [21]

Topical Drug Series

Table 3: Example Quantitative Data Output for Bufexamac Assessment (Hypothetical Data)

Assay Endpoint Value Classification

EC3 (Concentration .
LLNA 8.5% Sensitizer
for SI=3)

KeratinoSens™ ECL1.5 (uM) 450 uM Sensitizer

Min. Induction Conc. .
h-CLAT 600 uM Sensitizer
(CD86 = 150%)

Min. Induction Conc. N
h-CLAT 750 uM Sensitizer
(CD54 = 200%)

Note: The data in
Table 3 are for
illustrative purposes
only and do not
represent actual
experimental results

for bufexamac.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9165205/
https://pubmed.ncbi.nlm.nih.gov/16342011/
https://2024.sci-hub.se/985/fda37f609fe016593c7471f7a7b33c5f/10.1111@j.1600-0536.1996.tb02118.x.pdf
https://www.benchchem.com/product/b1668035?utm_src=pdf-body
https://www.benchchem.com/product/b1668035?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. [A common and insidious side-effect: allergic contact dermatitis caused by bufexamac
used in the treatment of dermatitis. Results from the Information Network of Departments of
Dermatology (IDVK)] - PubMed [pubmed.ncbi.nim.nih.gov]

2. dermnetnz.org [dermnetnz.org]
3. chemotechnique.se [chemotechnique.se]

4. Epidemiological significance of bufexamac as a frequent and relevant contact sensitizer -
PubMed [pubmed.nchbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub
[joint-research-centre.ec.europa.eu]

7. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR
[tsar.jrc.ec.europa.eu]

8. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC
[pmc.ncbi.nlm.nih.gov]

9. oecd.org [oecd.org]

10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

12. epa.gov [epa.gov]

13. daikinchemicals.com [daikinchemicals.com]

14. ftp.cdc.gov [ftp.cdc.gov]

15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

16. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]

17. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
18. sensitization-test.com [sensitization-test.com]

19. Development of an in vitro skin sensitization test using human cell lines; human Cell Line
Activation Test (h-CLAT). Il. An inter-laboratory study of the h-CLAT - PubMed
[pubmed.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

21. 2024.sci-hub.se [2024.sci-hub.se]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16342011/
https://pubmed.ncbi.nlm.nih.gov/16342011/
https://pubmed.ncbi.nlm.nih.gov/16342011/
https://dermnetnz.org/topics/contact-allergy-to-bufexamac
https://www.chemotechnique.se/get_pdf.php?l=en&p=682
https://pubmed.ncbi.nlm.nih.gov/9165205/
https://pubmed.ncbi.nlm.nih.gov/9165205/
https://www.tandfonline.com/doi/abs/10.3109/10408444.2014.925425
https://joint-research-centre.ec.europa.eu/projects-and-activities/reference-and-measurement/european-union-reference-laboratories/eu-reference-laboratory-alternatives-animal-testing-eurl-ecvam/alternative-methods-toxicity-testing/validated-test-methods-health-effects/skin-sensitisation/skin_en
https://joint-research-centre.ec.europa.eu/projects-and-activities/reference-and-measurement/european-union-reference-laboratories/eu-reference-laboratory-alternatives-animal-testing-eurl-ecvam/alternative-methods-toxicity-testing/validated-test-methods-health-effects/skin-sensitisation/skin_en
https://tsar.jrc.ec.europa.eu/test-method/tm2010-03
https://tsar.jrc.ec.europa.eu/test-method/tm2010-03
https://pmc.ncbi.nlm.nih.gov/articles/PMC6689816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6689816/
https://www.oecd.org/en/publications/test-no-442e-in-vitro-skin-sensitisation_9789264264359-en.html
https://cdnmedia.eurofins.com/eurofins-germany/media/2849787/eurofins-munich_h-clat.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/llnaupdated.pdf
https://www.epa.gov/sites/default/files/2015-08/documents/llna-policyfinal.pdf
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/PFHxA/937-17-LLNA.pdf
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/Gerberick_2000.pdf
https://cdnmedia.eurofins.com/european-east/media/2849697/eurofins-munich_keratinosens.pdf
https://www.creativebiomart.net/keratinosens-tm-assay.htm
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/toxicology/skin-sensitization/keratinosens-skin-sensitisation
http://sensitization-test.com/wp/2018/08/human-cell-line-activation-test-h-clat-in-vitro-sensitization/
https://pubmed.ncbi.nlm.nih.gov/16337770/
https://pubmed.ncbi.nlm.nih.gov/16337770/
https://pubmed.ncbi.nlm.nih.gov/16337770/
https://www.researchgate.net/figure/Outline-of-the-h-CLAT-test-protocol_fig3_228559824
https://2024.sci-hub.se/985/fda37f609fe016593c7471f7a7b33c5f/10.1111@j.1600-0536.1996.tb02118.x.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Note: A Comprehensive Protocol for
Assessing Bufexamac-Induced Contact Sensitization]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1668035#protocol-for-assessing-
bufexamac-induced-contact-sensitization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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